2-Methyl-5-nitroanisole
Overview
Description
2-Methyl-5-nitroanisole is an organic compound with the molecular formula C8H9NO3. It is also known by other names such as 2-Methoxy-1-methyl-4-nitrobenzene and Methyl 2-methyl-5-nitrophenyl ether . This compound is characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring, making it a nitroanisole derivative. It appears as a cream to yellow crystalline powder and is used in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitroanisole can be synthesized through a multi-step process involving nitration and methylation reactions. One common method involves the nitration of 2-methylanisole (o-cresol methyl ether) using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction conditions typically involve maintaining the temperature below 10°C to control the exothermic nature of the nitration reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The nitration process is followed by purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitroanisole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as halides can be used in the presence of catalysts to facilitate substitution reactions.
Major Products:
Reduction: 2-Methoxy-4-methyl-aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitroanisole is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitroanisole primarily involves its functional groups. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The methoxy group, being electron-donating, can activate the benzene ring towards nucleophilic substitution reactions . These functional groups interact with molecular targets and pathways, modulating the compound’s chemical behavior and biological activity.
Comparison with Similar Compounds
2-Methyl-4-nitroanisole: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
4-Methyl-2-nitroanisole: Another positional isomer with distinct chemical properties and uses.
3-Methyl-2-nitroanisole: Differing in the position of the methyl and nitro groups, leading to variations in its chemical behavior.
Uniqueness: 2-Methyl-5-nitroanisole is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it suitable for particular synthetic applications. Its combination of electron-withdrawing and electron-donating groups allows for versatile chemical transformations .
Properties
IUPAC Name |
2-methoxy-1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQGZNRUEVFXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065356 | |
Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13120-77-9 | |
Record name | 2-Methoxy-1-methyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13120-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013120779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-nitro-o-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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